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Compound of Interest

Compound Name: Calcium crimson

Cat. No.: B163299

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of Calcium
Crimson, a red fluorescent calcium indicator. It is designed to equip researchers, scientists,
and professionals in drug development with the necessary knowledge to effectively utilize this
tool for monitoring intracellular calcium dynamics. This document delves into the fundamental
mechanism of action, key performance characteristics, detailed experimental protocols, and its
application in cellular signaling pathways.

Core Principle of Calcium Crimson Fluorescence

Calcium Crimson is a fluorescent indicator designed to measure changes in intracellular
calcium concentration ([Caz*]i). Its operation is based on the principle of Ca2*-dependent
fluorescence enhancement. The molecule consists of two key components: a fluorophore,
which is a derivative of Texas Red, and a Ca?*-chelating moiety based on BAPTA (1,2-bis(o-
aminophenoxy)ethane-N,N,N',N'-tetraacetic acid).

In its calcium-free state, the fluorescence of the Texas Red-based fluorophore is largely
qguenched. Upon binding of Ca2* ions to the BAPTA chelator, the molecule undergoes a
conformational change. This change alters the electronic properties of the fluorophore, leading
to a significant increase in its fluorescence quantum yield and, consequently, a dramatic
enhancement in fluorescence intensity. This increase in fluorescence is directly proportional to
the concentration of free Ca?* in the environment, allowing for the quantification of intracellular
calcium levels. As a single-wavelength indicator, Calcium Crimson exhibits a significant
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change in fluorescence intensity upon Ca?* binding with little to no shift in its excitation or
emission wavelengths.

Chemical Structure

The chemical structure of Calcium Crimson incorporates a Texas Red-derived fluorophore
linked to a BAPTA-based calcium chelator. The acetoxymethyl (AM) ester form of Calcium
Crimson is a cell-permeant version that can be loaded into live cells. Once inside the cell,
intracellular esterases cleave the AM ester groups, trapping the active, membrane-impermeant
form of the dye in the cytoplasm.

Quantitative Data and Spectroscopic Properties

The performance of a fluorescent indicator is defined by several key quantitative parameters.
The following tables summarize the known properties of Calcium Crimson and provide a
comparison with other commonly used red fluorescent calcium indicators.

Property Calcium Crimson Source

Excitation Maximum (Ca2?*-

~589 nm 1][2
bound) izl
Emission Maximum (Ca2*-

~609 nm [1](2]
bound)

Dissociation Constant (Kd for

~185 nM [1]
Ca2+)

Quantum Yield (P) Data not available

Molar Extinction Coefficient (g) Data not available

Fold Fluorescence Increase Data not available

Photostabilit More photostable than fluo-3
otostabili
y and Calcium Green indicators

Table 1: Key Properties of Calcium Crimson
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Molar
o Extinctio
Excitatio L
. Emission Kd for Quantum n Fold
Indicator n Max ] o
(nm) Max (nm) Ca?** (nM) Yield (®) Coefficie Increase
nm
nt (g,
cm—M™?)
Calcium
] ~589 ~609 ~185 N/A N/A N/A
Crimson
Rhod-4 ~530 ~556 ~525 N/A N/A >100
Calbryte-
~583 ~595 ~320 N/A ~120,000 >100
590
X-Rhod-1 ~580 ~602 ~700 N/A N/A >100

Table 2: Comparison of Red Fluorescent Calcium Indicators (Note: N/A indicates data not
readily available in the searched literature).

Experimental Protocols

The following protocols provide a general framework for the use of Calcium Crimson AM ester
to measure intracellular calcium concentrations in adherent mammalian cells. Optimization may
be required for specific cell types and experimental conditions.

Reagent Preparation

e Calcium Crimson AM Stock Solution (1-5 mM):
o Dissolve Calcium Crimson AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).

o For enhanced solubility and to prevent precipitation, Pluronic® F-127 (20% w/v in DMSQO)
can be added to the dye stock solution before final dilution in the loading buffer.

o Store the stock solution at -20°C, protected from light and moisture.

e Loading Buffer:
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o Use a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a similar
buffer supplemented with 20 mM HEPES, pH 7.4.

o The presence of calcium in the extracellular medium is important for maintaining cell
health and for studying calcium influx.

e Probenecid Stock Solution (Optional):

o Prepare a 100-250 mM stock solution of probenecid in 1 M NaOH or a physiological buffer.
Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-

esterified dye from the cells.

Cell Loading Protocol

o Cell Culture: Plate adherent cells on a suitable imaging-quality glass-bottom dish or multi-
well plate to achieve 70-90% confluency on the day of the experiment.

e Preparation of Loading Solution:

o Warm the Calcium Crimson AM stock solution and Pluronic® F-127 (if used) to room

temperature.

o Prepare the loading solution by diluting the Calcium Crimson AM stock solution into the
loading buffer to a final concentration of 1-5 uM. If using Pluronic® F-127, pre-mix the dye
with the detergent before adding to the buffer.

o If using probenecid, add it to the loading solution at a final concentration of 1-2.5 mM.
e Dye Loading:

o Remove the culture medium from the cells and wash once with the loading buffer.

o Add the Calcium Crimson AM loading solution to the cells.

o Incubate for 30-60 minutes at 37°C or room temperature, protected from light. Incubation
at room temperature may reduce dye compartmentalization in some cell types.

e Washing:
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o After incubation, remove the loading solution and wash the cells two to three times with
fresh, warm loading buffer (with or without probenecid) to remove any extracellular dye.

o De-esterification:

o Add fresh loading buffer to the cells and incubate for an additional 30 minutes at the same
temperature to allow for complete de-esterification of the AM ester by intracellular
esterases.

e Imaging:

o The cells are now ready for imaging. Mount the dish or plate on a fluorescence
microscope equipped with appropriate filters for Texas Red (e.g., excitation ~590 nm,
emission ~610 nm).

o Establish a baseline fluorescence reading before stimulating the cells with an agonist or
other treatment.

o Record the change in fluorescence intensity over time to monitor intracellular calcium
dynamics.

Visualizations: Signaling Pathways and
Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key
concepts and workflows related to the use of Calcium Crimson.

Mechanism of Calcium Crimson Fluorescence
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Caption: Mechanism of Calcium Crimson fluorescence activation upon calcium binding.

Cellular Loading and Activation of Calcium Crimson AM
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Caption: Workflow for loading and activation of Calcium Crimson AM ester in live cells.

GPCR-Mediated Calcium Signaling Pathway
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Caption: A typical Gg-coupled GPCR signaling pathway leading to intracellular calcium release.
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High-Throughput Screening (HTS) Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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